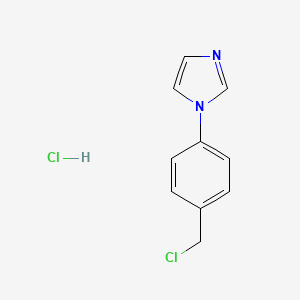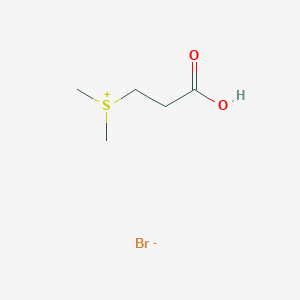
Bromure de (2-carboxyléthyl)diméthylsulfonium
Vue d'ensemble
Description
(2-Carboxyethyl)dimethylsulfonium Bromide is a chemical compound with the molecular formula C5H11BrO2S and a molecular weight of 215.11 g/mol . It is a solid compound that appears as white crystals or crystalline powder . This compound is known for its stability at room temperature but decomposes when heated . It is slightly soluble in water but can dissolve in organic solvents such as alcohols, ketones, and ethers .
Applications De Recherche Scientifique
(2-Carboxyethyl)dimethylsulfonium Bromide has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
(2-Carboxyethyl)dimethylsulfonium Bromide, also known as Br-DMPT, primarily targets the immune system and antioxidant enzymes in fish, particularly in grass carp . It plays a significant role in enhancing the immune response and antioxidant status of the fish, thereby improving their health and growth .
Mode of Action
Br-DMPT interacts with its targets by boosting the activities and gene expression levels of antioxidant enzymes . It also enhances the immune response by increasing the activities of lysozyme (LZ) and acid phosphatase (ACP), and the contents of complement 3 (C3), C4, and immunoglobulin M (IgM) . Furthermore, it upregulates the gene expressions of antibacterial peptides .
Biochemical Pathways
Br-DMPT affects several biochemical pathways. It is associated with the nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in regulating antioxidant response . It also influences the TOR/ (S6K1, 4E-BP1) signaling pathway and the IKK β, γ/IκBα/NF-kB signaling pathway, which are involved in the regulation of anti-inflammatory and pro-inflammatory cytokines, respectively .
Pharmacokinetics
It is known that the compound is administered through dietary supplementation . More research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties and their impact on bioavailability.
Result of Action
The action of Br-DMPT results in several beneficial effects. It decreases the morbidity of gill rot and improves gill histological symptoms in grass carp after exposure to Flavobacterium columnare . It also improves the antioxidant status by decreasing oxidative damage parameter values . Moreover, it enhances the immune response, leading to improved health and growth of the fish .
Action Environment
The action, efficacy, and stability of Br-DMPT can be influenced by various environmental factors. For instance, the diet of the fish, including the presence or absence of fish meal, can affect the effectiveness of Br-DMPT
Analyse Biochimique
Biochemical Properties
(2-Carboxyethyl)dimethylsulfonium Bromide plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, it has been shown to interact with antioxidant enzymes and immune response proteins in fish, enhancing their activity and stability . These interactions are crucial for maintaining cellular homeostasis and protecting cells from oxidative stress .
Cellular Effects
The effects of (2-Carboxyethyl)dimethylsulfonium Bromide on cellular processes are profound. In studies involving grass carp, it has been observed to improve gill health and reduce morbidity associated with bacterial infections . This compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins . For example, it enhances the expression of antioxidant enzymes and immune response proteins, thereby boosting the overall health and resilience of cells .
Molecular Mechanism
At the molecular level, (2-Carboxyethyl)dimethylsulfonium Bromide exerts its effects through various mechanisms. It binds to specific biomolecules, altering their structure and function . This binding can lead to the activation or inhibition of enzymes, depending on the context . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are essential for the compound’s role in enhancing cellular health and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Carboxyethyl)dimethylsulfonium Bromide have been studied over time to understand its stability and long-term impact on cellular function . It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can maintain its beneficial effects on cellular health and function, even after prolonged exposure . These findings highlight the potential of this compound for use in various biochemical applications .
Dosage Effects in Animal Models
The effects of (2-Carboxyethyl)dimethylsulfonium Bromide vary with different dosages in animal models . In grass carp, for example, appropriate dosages have been shown to enhance immune function and reduce morbidity associated with bacterial infections . At higher doses, the compound can exhibit toxic effects, highlighting the importance of dosage optimization in research and therapeutic applications . These findings underscore the need for careful dosage management to maximize the benefits while minimizing potential adverse effects .
Metabolic Pathways
(2-Carboxyethyl)dimethylsulfonium Bromide is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions . It can influence metabolic flux and alter metabolite levels, thereby impacting overall cellular metabolism . These interactions are crucial for the compound’s role in maintaining cellular health and function .
Transport and Distribution
Within cells and tissues, (2-Carboxyethyl)dimethylsulfonium Bromide is transported and distributed through specific transporters and binding proteins . These interactions ensure its proper localization and accumulation in target cells and tissues, facilitating its biochemical effects . Understanding these transport mechanisms is essential for optimizing the compound’s use in research and therapeutic applications .
Subcellular Localization
The subcellular localization of (2-Carboxyethyl)dimethylsulfonium Bromide is critical for its activity and function . It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects precisely where needed, enhancing its efficacy in biochemical applications .
Méthodes De Préparation
The synthesis of (2-Carboxyethyl)dimethylsulfonium Bromide can be achieved through several methods. One common synthetic route involves the reaction of dimethyl sulfoxide with oxygen to form dimethyl sulfoxide oxide, which is then reacted with hydrogen bromide to yield the target compound[2][2]. Industrial production methods typically involve similar reaction pathways but are optimized for large-scale production, ensuring high yield and purity[2][2].
Analyse Des Réactions Chimiques
(2-Carboxyethyl)dimethylsulfonium Bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where it reacts with nucleophiles to introduce functional groups such as hydroxyl or carboxyl groups.
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Coupling Reactions: It is used as a coupling reagent in organic synthesis, facilitating the formation of carbon-carbon bonds.
Common reagents used in these reactions include bases, oxidizing agents, and coupling agents. The major products formed depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
(2-Carboxyethyl)dimethylsulfonium Bromide can be compared with similar compounds such as:
3-(Dimethylsulfonio)propanoate Hydrobromide: Similar in structure but differs in its specific functional groups and reactivity.
Propiothetin: Another related compound with distinct applications and properties.
These comparisons highlight the unique properties and applications of (2-Carboxyethyl)dimethylsulfonium Bromide, making it a valuable compound in various fields of research and industry .
Propriétés
IUPAC Name |
2-carboxyethyl(dimethyl)sulfanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S.BrH/c1-8(2)4-3-5(6)7;/h3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHXPHLUQGMQOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CCC(=O)O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600971 | |
| Record name | (2-Carboxyethyl)(dimethyl)sulfanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20986-22-5 | |
| Record name | (2-Carboxyethyl)(dimethyl)sulfanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Carboxyethyl)dimethylsulfonium Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Br-DMPT impact fish growth and what are the potential mechanisms?
A1: Research indicates that Br-DMPT supplementation, even in diets without fish meal, can significantly improve the growth performance of on-growing grass carp [, ]. While the exact mechanisms are still under investigation, studies suggest Br-DMPT may enhance nutrient utilization, stimulate appetite, and positively influence the gut microbiome, collectively contributing to improved growth [, ].
Q2: What are the effects of Br-DMPT on the immune system of fish?
A2: Br-DMPT demonstrates a positive impact on the immune function of grass carp. Studies show that it can enhance the structural integrity of immune organs like the spleen and head kidney []. Furthermore, Br-DMPT appears to modulate the NF-κB and TOR signaling pathways, which play critical roles in immune responses and disease resistance [].
Q3: Does Br-DMPT offer any protection against bacterial infections in fish?
A3: Research suggests that Br-DMPT may enhance the gill health of grass carp, particularly after infection with Flavobacterium columnare []. This protective effect could be linked to improved immune function and reduced inflammation in the gills [].
Q4: Are there any benefits of Br-DMPT on fish muscle quality?
A4: Interestingly, Br-DMPT supplementation has been linked to improved muscle flesh quality in grass carp. Studies report enhanced antioxidant status in the muscle tissue of fish fed Br-DMPT enriched diets []. This suggests a potential for Br-DMPT to enhance the nutritional value and shelf life of fish products.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline](/img/structure/B1357532.png)
![3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1357542.png)
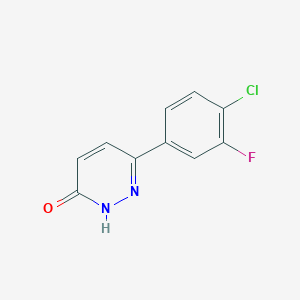
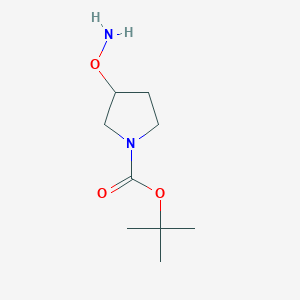
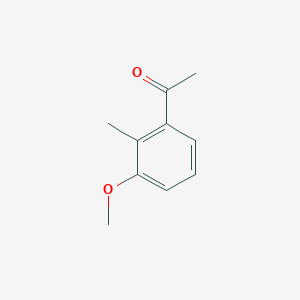
![Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B1357556.png)
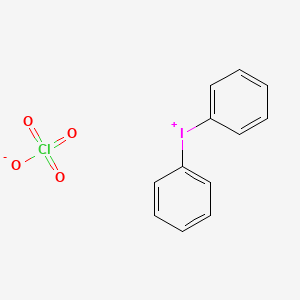
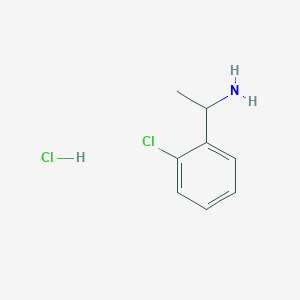

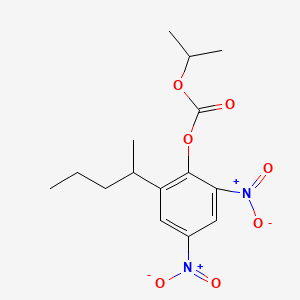
![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1357565.png)
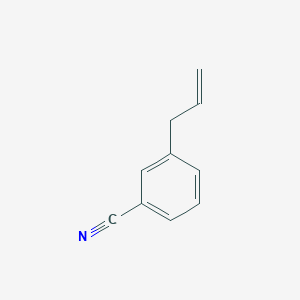
![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one](/img/structure/B1357577.png)
